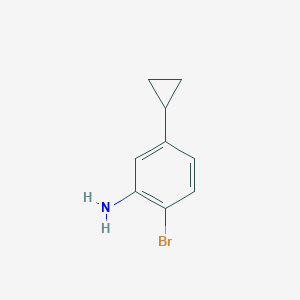

2-Bromo-5-cyclopropylaniline

Description

Contextual Significance of Substituted Anilines as Versatile Chemical Intermediates

Substituted anilines are a cornerstone of organic chemistry, serving as indispensable precursors in a vast array of chemical transformations. wisdomlib.org Their utility stems from the reactivity of the amino group and the potential for functionalization on the aromatic ring. These compounds are fundamental starting materials for the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and other fine chemicals. wisdomlib.orgnih.gov The amino group can be readily diazotized to produce diazonium salts, which are gateways to a multitude of other functional groups. wisdomlib.org Furthermore, the aniline (B41778) scaffold itself is a key component in many biologically active molecules and functional materials. tohoku.ac.jpbeilstein-journals.org The development of efficient methods to create specifically substituted anilines remains a significant goal, as the position of substituents dramatically influences the final properties of the target molecule. tohoku.ac.jp

Strategic Importance of Halogenated Aromatic Compounds in Advanced Materials and Pharmaceutical Chemistry

Halogenated aromatic compounds, particularly aryl bromides, are of paramount strategic importance in synthetic chemistry. numberanalytics.comresearchgate.net The carbon-bromine bond serves as a versatile synthetic handle, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. chemrxiv.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.

In pharmaceutical chemistry, the incorporation of halogens can modulate a drug's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity. acs.orgacs.org In materials science, halogenated aromatics are used as monomers for high-performance polymers and as building blocks for organic semiconductors and optoelectronic materials, where the halogen atoms can influence packing structures and energy levels. numberanalytics.comresearchgate.net The reactivity of aryl halides makes them crucial intermediates for creating fused benzene-based advanced materials like conjugated polymers. researchgate.net

Unique Contributions of the Cyclopropyl (B3062369) Moiety to Molecular Architecture and Biological Activity

The cyclopropyl group is far more than a simple cycloalkane; it is a unique structural element that imparts valuable properties to molecules, particularly in medicinal chemistry. iris-biotech.deacs.orgnih.gov Its rigid, three-membered ring introduces conformational constraints, which can help to lock a molecule into a bioactive conformation, leading to more favorable binding with a biological target. iris-biotech.de The strained C-C bonds of the cyclopropyl ring possess enhanced π-character, and its C-H bonds are shorter and stronger than those in other alkanes, which can increase metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orgnih.govhyphadiscovery.com

The cyclopropyl ring can act as a bioisostere for other groups, like double bonds or even phenyl rings, while reducing lipophilicity. iris-biotech.de This strategic replacement can improve a drug candidate's properties, such as enhancing potency, increasing brain permeability, and reducing off-target effects. acs.orgnih.gov

Overview of Research Trajectories and Synthetic Utility of 2-Bromo-5-cyclopropylaniline

2-Bromo-5-cyclopropylaniline stands as a prime example of a multifunctional building block, combining the reactive handles of both the bromo and amino groups with the unique conformational and electronic properties of the cyclopropyl substituent. Research has demonstrated its utility as a key intermediate in the synthesis of more complex heterocyclic structures.

A notable application involves a visible light-mediated [3+2] annulation reaction. In one study, 2-Bromo-5-cyclopropylaniline was synthesized and subsequently reacted with phenylacetylene (B144264) using a photoredox catalyst. beilstein-journals.orgd-nb.info This reaction formed a cyclic allylic amine, which was then subjected to an intramolecular Heck reaction to construct a fused indoline (B122111) scaffold, a common motif in biologically active compounds. beilstein-journals.orgd-nb.info

The synthesis of N-cyclopropylanilines, including derivatives like 2-Bromo-5-cyclopropylaniline, is often achieved through palladium-catalyzed Buchwald-Hartwig amination, coupling an aryl bromide with cyclopropylamine (B47189). acs.orgrsc.org This robust method allows for the creation of a diverse range of substituted N-cyclopropylanilines that can serve as probes in chemical biology or as precursors in drug discovery programs. acs.org

Table 1: Selected Synthetic Applications of 2-Bromo-5-cyclopropylaniline

| Reaction Type | Reactant(s) | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Annulation / Heck Reaction | Phenylacetylene | Visible-light photoredox catalysis followed by intramolecular cyclization. | Fused Indoline | beilstein-journals.org, d-nb.info |

| Buchwald-Hartwig Amination | Aryl Bromide, Cyclopropylamine | Pd-catalyzed C-N bond formation to synthesize the title compound itself. | N-Cyclopropylaniline | rsc.org, acs.org |

Emerging Trends in Aryl Bromide and Aniline Chemistry Relevant to 2-Bromo-5-cyclopropylaniline

The chemistry surrounding aryl bromides and anilines is continuously evolving, with several trends directly enhancing the synthetic potential of molecules like 2-Bromo-5-cyclopropylaniline.

One significant trend is the development of more efficient and milder cross-coupling conditions. Recent advancements in catalysis include the use of earth-abundant metals like copper for C-N coupling reactions, sometimes achieving reactivity at room temperature for aryl bromides. chemrxiv.org The design of novel ligands, such as 6-hydroxy picolinhydrazide for copper or advanced phosphines for palladium, allows for lower catalyst loadings and broader functional group tolerance, which is crucial for late-stage functionalization in complex syntheses. chemrxiv.orgacs.org

Another area of intense research is the use of photoredox catalysis to generate aryl radicals from aryl halides under mild conditions. nih.gov This strategy opens up new reaction pathways that are complementary to traditional transition-metal-catalyzed methods. Furthermore, new methods for synthesizing anilines from non-traditional starting materials, such as cyclohexanones, are expanding the toolkit for accessing diverse aniline structures. beilstein-journals.orgbohrium.com These emerging catalytic systems and synthetic strategies promise to further unlock the potential of 2-Bromo-5-cyclopropylaniline as a versatile intermediate in the creation of novel materials and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKXCLBCPVFJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclopropylaniline and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-5-cyclopropylaniline

A plausible retrosynthetic analysis for 2-bromo-5-cyclopropylaniline begins with the disconnection of the carbon-bromine bond, a common strategy for halogenated aromatics. This leads to the precursor 3-cyclopropylaniline. The introduction of the bromine atom at the 2-position is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the amino and cyclopropyl (B3062369) groups.

The second key disconnection involves the bond between the aromatic ring and the cyclopropyl group. This suggests a precursor such as a halogenated or triflated aniline (B41778) or nitrobenzene derivative that can undergo a carbon-carbon bond-forming reaction with a cyclopropylating agent. Alternatively, the cyclopropyl group could be formed on the aromatic ring from a suitable precursor.

A third strategic approach involves functional group interconversion. For instance, the amino group can be retrosynthetically derived from a nitro group. This disconnection leads to 2-bromo-5-cyclopropylnitrobenzene, which can be further disconnected as described above. The choice of a specific synthetic route will depend on the availability of starting materials, reaction efficiency, and regioselectivity control at each step.

Synthesis of Cyclopropyl-Substituted Aromatic Precursors

The introduction of a cyclopropyl group onto an aromatic ring is a critical step in the synthesis of the target molecule's precursors. Several methodologies can be employed to achieve this transformation.

Direct C-H cyclopropylation of anilines or nitrobenzenes is a challenging transformation. While methods for N-cyclopropylation of anilines are known, direct C-cyclopropylation is less common. The Simmons-Smith reaction, a classical method for cyclopropanation of alkenes, is generally not applicable to aromatic systems due to their inherent stability wikipedia.orgnih.govorganicchemistrytutor.comorganicreactions.org.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the introduction of a cyclopropyl group to an aromatic ring. Palladium, nickel, and copper-based catalytic systems have been developed for this purpose.

One effective method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent. For instance, tricyclopropylbismuth can couple with aryl halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base organic-chemistry.org. This approach offers good functional group tolerance and does not require strictly anhydrous conditions organic-chemistry.org.

| Aryl Halide/Triflate | Cyclopropylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Tricyclopropylbismuth | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | High |

| Aryl Iodide | Tricyclopropylbismuth | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | High |

| Aryl Triflate | Tricyclopropylbismuth | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | High |

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for C(sp²)-C(sp³) bond formation, including the arylation of cyclopropyl groups nih.govacs.orgorgsyn.org. These reactions often employ bipyridine-based ligands and a metal reductant, such as zinc or manganese powder orgsyn.org.

Copper-catalyzed reactions provide another avenue for cyclopropylation. Chan-Lam cyclopropylation using potassium cyclopropyltrifluoroborate has been developed for O- and N-cyclopropylation, and similar principles can be applied to C-C bond formation with appropriate substrates and ligands nih.gov.

Functional group interconversion (FGI) offers an alternative approach to installing the cyclopropyl group. The Kulinkovich reaction, for example, allows for the synthesis of cyclopropanols from esters using a titanium-based reagent wikipedia.orgorganic-chemistry.orgsynarchive.comacsgcipr.orgyoutube.com. The resulting cyclopropanol can then be subjected to further transformations to yield the desired cyclopropyl-substituted aromatic precursor. The de Meijere and Szymoniak variations of the Kulinkovich reaction can be used to synthesize cyclopropylamines from amides and nitriles, respectively acsgcipr.org.

Another FGI strategy involves the reduction of a nitro group to an amine. For example, if the cyclopropyl group is introduced onto a nitrobenzene derivative, the nitro group can be readily reduced to an aniline using standard reducing agents such as H₂/Pd-C, SnCl₂/HCl, or Fe/HCl. This is a highly efficient and widely used transformation in organic synthesis.

Bromination Strategies for Aromatic Systems

The final step in the synthesis of 2-bromo-5-cyclopropylaniline is the regioselective bromination of the 3-cyclopropylaniline precursor.

Electrophilic aromatic substitution is the most common method for the bromination of anilines. The amino group is a strongly activating, ortho-, para-directing group, while the cyclopropyl group is also known to be an ortho-, para-director due to its ability to donate electron density to the aromatic ring through hyperconjugation wikipedia.orglibretexts.orgorganicchemistrytutor.comstackexchange.commasterorganicchemistry.com.

When both an amino group and a cyclopropyl group are present on the benzene (B151609) ring, their directing effects must be considered. In 3-cyclopropylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The positions ortho and para to the cyclopropyl group are positions 2, 4, and 5. The overlapping positions, 2 and 4, are doubly activated and are the most likely sites for electrophilic attack.

Direct bromination of aniline with molecular bromine (Br₂) often leads to polybromination due to the high reactivity of the aniline ring youtube.comkhanacademy.orgdoubtnut.comreddit.com. To achieve monobromination with high regioselectivity, several strategies can be employed.

One common approach is to decrease the activating effect of the amino group by converting it into an amide. The acetyl group is electron-withdrawing and reduces the electron-donating ability of the nitrogen atom, thus moderating the reactivity of the aromatic ring and preventing polybromination. The resulting acetanilide can then be brominated, and the acetyl group can be subsequently removed by hydrolysis to regenerate the amine.

Alternatively, milder brominating agents such as N-bromosuccinimide (NBS) can be used, often in the presence of a catalyst, to achieve controlled monobromination researchgate.netcommonorganicchemistry.comthieme-connect.commanac-inc.co.jpresearchgate.net. The choice of solvent can also significantly influence the regioselectivity of the bromination reaction thieme-connect.commanac-inc.co.jp.

| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Temperature | Major Product(s) |

|---|---|---|---|---|---|

| Aniline | Br₂ | - | Aqueous | Room Temp | 2,4,6-Tribromoaniline |

| Acetanilide | Br₂ | Acetic Acid | Acetic Acid | Room Temp | 4-Bromoacetanilide |

| Aniline | NBS | NH₄OAc | CH₃CN | Room Temp | Mono- and di-bromoanilines |

| 3-Substituted Anilines | NBS | - | Various | Room Temp | Solvent-dependent regioisomers |

For the synthesis of 2-bromo-5-cyclopropylaniline from 3-cyclopropylaniline, bromination is expected to occur primarily at the 2- and 4-positions. Careful optimization of the reaction conditions, potentially involving protection of the amino group, would be necessary to favor the formation of the desired 2-bromo isomer.

Directed Ortho-Metalation (DoM) in Bromination of Anilines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique circumvents the typical regioselectivity patterns of electrophilic aromatic substitution, which in anilines, generally favors ortho and para substitution. wikipedia.org The DoM process relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orguwindsor.ca This coordination facilitates the deprotonation of the nearest (ortho) position on the aromatic ring, creating a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca

The amino group of an aniline itself, or more commonly a protected form like an amide or carbamate, can serve as a DMG. wikipedia.orgorganic-chemistry.org The heteroatom (nitrogen) on the DMG acts as a Lewis base, interacting with the lithium Lewis acid. wikipedia.org This brings the strong alkyllithium base into proximity with the ortho C-H bond, leading to its selective abstraction. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install a bromine atom exclusively at the ortho position. wikipedia.org This method provides a direct route to ortho-brominated anilines, which are key precursors for compounds like 2-Bromo-5-cyclopropylaniline.

Key Features of Directed Ortho-Metalation:

| Feature | Description |

|---|---|

| Regioselectivity | Exclusively targets the position ortho to the Directing Metalation Group (DMG). wikipedia.org |

| Mechanism | Involves deprotonation of the ortho-position by an alkyllithium reagent, guided by coordination with the DMG. wikipedia.orguwindsor.ca |

| Directing Groups | Amide, carbamate, tertiary amine, and methoxy groups are common examples of DMGs. wikipedia.orgorganic-chemistry.org |

| Electrophiles | The generated aryllithium intermediate can react with a wide range of electrophiles, including brominating agents. |

Palladium-Catalyzed C-H Bromination Approaches

Traditional electrophilic bromination of anilines typically yields a mixture of ortho- and para-isomers due to the electron-donating nature of the amino group. nih.govscispace.com Achieving regioselectivity for a single position can be challenging. Transition metal-catalyzed C-H activation has emerged as a sophisticated method to overcome these inherent selectivity issues. nih.govscispace.com

Recent advancements have demonstrated the use of palladium catalysts to direct the bromination of aniline derivatives to specific positions. nih.govscispace.com For instance, a palladium(II)-catalyzed meta-C–H bromination of aniline derivatives has been developed using a nitrile-based directing group. nih.govscispace.comresearchgate.net This system utilizes N-bromophthalimide (NBP) as the bromine source and requires an acid additive. nih.govscispace.com While this particular method targets the meta position, it highlights the principle that palladium catalysis, in conjunction with a suitable directing group, can precisely control the site of bromination, overriding the natural electronic preferences of the substrate. nih.gov Such strategies offer potential pathways to selectively synthesize specific isomers of brominated anilines that are difficult to access through classical methods. scispace.com

Amination of Bromo-Cyclopropyl Aromatic Systems

The introduction of the aniline's amino group can be achieved by forming a carbon-nitrogen bond on a pre-functionalized bromo-cyclopropyl aromatic ring. Several robust methods are available for this transformation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction joins aryl halides or triflates with amines. organic-chemistry.orglibretexts.org The reaction is highly versatile, with a broad substrate scope and tolerance for numerous functional groups, making it a significant improvement over harsher traditional methods. wikipedia.org

This methodology is directly applicable to the synthesis of N-cyclopropylanilines. acs.orgresearchgate.net For example, various bromobenzene derivatives can be coupled with cyclopropylamine (B47189) using a palladium catalyst system, such as one comprising Palladium(II) acetate and a specialized phosphine ligand like BrettPhos. acs.orgresearchgate.net The reaction typically requires a strong base, like potassium tert-butoxide, and is conducted in a solvent such as toluene. acs.org This approach can be used to construct the target molecule or its analogs in high yields. acs.orgresearchgate.net

Typical Buchwald-Hartwig Reaction Parameters for N-Cyclopropylaniline Synthesis acs.orgresearchgate.net

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-4-cyclopropylbenzene | Substrate |

| Amine | Cyclopropylamine | Substrate |

| Catalyst | Palladium(II) acetate [Pd(OAc)2] | Palladium Source |

| Ligand | BrettPhos | Stabilizes catalyst, facilitates reaction cycle |

| Base | Potassium tert-butoxide (t-BuOK) | Activates the amine |

| Solvent | Toluene | Reaction Medium |

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. nih.gov

Reductive Amination of Corresponding Nitro Compounds

An alternative synthetic route involves the reduction of a nitro group to a primary amine. This is a fundamental and widely used transformation in organic chemistry. wikipedia.org If a precursor such as 1-bromo-4-cyclopropyl-2-nitrobenzene is available, its corresponding aniline can be readily prepared.

A variety of reducing agents and conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common and efficient method, utilizing catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide under a hydrogen atmosphere. wikipedia.orgresearchgate.net Other effective methods include the use of metals in acidic media, such as iron in acetic acid, or tin(II) chloride. wikipedia.org These methods are generally high-yielding and tolerate a range of other functional groups, including halogens and alkyl groups, making them suitable for the synthesis of 2-Bromo-5-cyclopropylaniline from its nitro-aromatic precursor. frontiersin.orgorganic-chemistry.org

Classical Nucleophilic Aromatic Substitution (SNAr) with Ammonia (B1221849) Surrogates

Nucleophilic Aromatic Substitution (SNAr) is a pathway for introducing a nucleophile, such as an amine, onto an aromatic ring. This reaction does not typically require a metal catalyst but is contingent on the aromatic ring being "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group (like a halide).

While using ammonia directly as a nucleophile can be challenging in a laboratory setting due to its gaseous nature and the potential for high pressures, "ammonia surrogates" have been developed to serve as a synthetic equivalent of the azanide (⁻NH₂) anion. researchgate.net These reagents are designed to be easier to handle and can introduce a primary amino group under SNAr conditions. researchgate.net For this strategy to be viable for synthesizing 2-Bromo-5-cyclopropylaniline, the precursor would need to be a di-halogenated or nitro-halogenated cyclopropyl benzene, where the additional group activates the ring for nucleophilic attack. For instance, a recently developed amidine reagent acts as an effective surrogate, undergoing N-arylation under basic, transition-metal-free conditions, with the resulting intermediate being readily cleaved to reveal the primary amine. researchgate.net

Process Optimization and Scalability Considerations for 2-Bromo-5-cyclopropylaniline Synthesis

Scaling up the synthesis of a fine chemical like 2-Bromo-5-cyclopropylaniline from the laboratory bench to industrial production requires careful optimization of the chosen synthetic route. Several factors must be considered to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.

For palladium-catalyzed methods like the Buchwald-Hartwig amination, key considerations include:

Catalyst and Ligand Loading: Palladium is a precious metal, so minimizing the catalyst loading is crucial for cost-effectiveness. acsgcipr.org Process optimization involves finding the lowest possible catalyst and ligand concentration that still provides a high yield and acceptable reaction time.

Solvent Choice: Solvents like toluene and 1,4-dioxane, often used in these reactions, have environmental and safety drawbacks. acsgcipr.org A scalability assessment would explore greener solvent alternatives.

Base Selection: The choice of base (e.g., alkoxides vs. inorganic bases like carbonates) can impact cost, safety, and waste streams. Simple inorganic bases are often preferred for large-scale operations. acsgcipr.org

For reactions like the reduction of nitro compounds, scalability concerns include:

Exothermic Reactions: The reduction of nitro groups is often highly exothermic. A robust thermal management plan and reactor design are essential to control the reaction temperature and prevent dangerous thermal runaways.

Hydrogenation Safety: If catalytic hydrogenation is used, careful handling of hydrogen gas under pressure is a major safety consideration on a large scale.

Waste Management: Reductions using stoichiometric metal reagents (e.g., iron or tin) generate significant amounts of metallic waste that require proper disposal.

Across all potential synthetic routes, general process optimization would focus on minimizing the number of steps, avoiding difficult purifications (like chromatography) in favor of crystallization, ensuring reproducibility, and conducting thorough safety studies to understand the thermal hazards of each step. researchgate.net

Catalyst System Selection and Ligand Design for Key Steps

The success of the C-N cross-coupling reaction hinges on the selection of an appropriate catalyst system, which comprises a metal precursor and a supporting ligand.

Palladium-Based Systems: Palladium catalysis is a well-established method for Buchwald-Hartwig amination reactions. Catalyst systems are typically composed of a palladium source, such as Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine-based ligand. acs.orgresearchgate.net The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For the synthesis of N-cyclopropylanilines, bulky, electron-rich phosphine ligands like BrettPhos have been utilized effectively. acs.orgresearchgate.net Another effective system employs BINAP as the ligand with a sodium tert-butoxide base. researchgate.net

Copper-Based Systems: As an alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have gained prominence due to the lower cost and different reactivity profile of copper. researchgate.net A significant advancement in this area is the development of catalyst systems that operate at room temperature. organic-chemistry.orgacs.orgnih.gov Central to this progress is the strategic design of ligands. Guided by Density Functional Theory (DFT) calculations, anionic N¹,N²-diarylbenzene-1,2-diamine ligands have been developed. acs.orgnih.gov These ligands are designed to increase the electron density on the copper center, which in turn lowers the energy barrier for the oxidative addition of the aryl bromide—a key step in the catalytic cycle. organic-chemistry.orgnih.gov This approach enables the efficient coupling of a wide range of aryl bromides with alkyl amines under mild conditions. researchgate.netacs.org

The table below summarizes representative catalyst systems used for the amination of aryl bromides.

| Metal | Precursor | Ligand | Key Features |

| Palladium | Pd(OAc)₂ | BrettPhos | Effective for coupling bromobenzenes with cyclopropylamine. acs.orgresearchgate.net |

| Palladium | Pd₂(dba)₃ | BINAP | Used for one-step synthesis of various N-arylcyclopropylamines. researchgate.net |

| Copper | CuI | N¹,N²-diarylbenzene-1,2-diamine | Enables room-temperature amination; ligand design guided by DFT calculations. organic-chemistry.orgacs.orgnih.gov |

Solvent Screening and Reaction Medium Engineering

The choice of solvent is critical as it can significantly influence reaction rates, yields, and product purity by affecting the solubility of reactants and the stability of catalytic intermediates. For Buchwald-Hartwig amination reactions, relatively non-polar, aprotic solvents are often favored. nih.gov

In the synthesis of N-cyclopropylaniline analogs, toluene has been successfully used as the reaction solvent. acs.orgresearchgate.netchemspider.com Systematic solvent screening for similar palladium-catalyzed aminations of aryl bromides has confirmed that toluene is often the optimal choice, leading to high conversion rates. nih.gov Other solvents such as 1,4-dioxane have also demonstrated satisfactory results. nih.gov In some high-throughput screening studies, both toluene and dimethylformamide (DMF) were found to be effective, with DMF occasionally yielding slightly better outcomes. chemrxiv.org

The following table presents a comparison of solvents for Buchwald-Hartwig amination reactions.

| Solvent | Polarity | Typical Application | Outcome |

| Toluene | Non-polar | Pd-catalyzed amination of bromobenzene and N-cyclopropylanilines. acs.orgnih.gov | Often provides the highest conversion rates (>95%). nih.gov |

| 1,4-Dioxane | Non-polar | Pd-catalyzed amination of bromobenzene. nih.gov | Provides satisfactory to good results. nih.gov |

| DMF | Polar aprotic | High-throughput screening of Buchwald-Hartwig reactions. chemrxiv.org | Effective solvent, providing slightly more positive results than toluene in some screens. chemrxiv.org |

Temperature and Pressure Optimization for Maximizing Yields and Purity

Reaction temperature is a key parameter that must be optimized to achieve a balance between reaction rate and selectivity. For the synthesis of N-cyclopropylanilines via palladium-catalyzed amination in batch reactors, temperatures are typically elevated to ensure a reasonable reaction rate. A common reaction temperature reported for these syntheses is 80 °C. acs.orgresearchgate.netchemspider.com

However, advancements in catalyst design, particularly with copper-based systems, have enabled these reactions to proceed efficiently at much lower temperatures, including room temperature (approximately 24 °C). nih.gov The optimal temperature can be substrate-dependent, with some reactions requiring mild heating to 50 °C or 70 °C to achieve completion. nih.gov

In standard laboratory batch synthesis, these reactions are typically conducted at atmospheric pressure. The use of sealed vessels, such as Schlenk tubes, is common to maintain an inert atmosphere, which is crucial for protecting the catalyst from deactivation. acs.orgresearchgate.net Higher pressures are generally not required for these liquid-phase reactions unless volatile reactants are used or when conducted in continuous flow systems at temperatures above the solvent's boiling point.

The table below details typical reaction conditions for the synthesis of N-cyclopropylanilines and related compounds.

| Aryl Halide | Amine | Catalyst System | Solvent | Temperature | Yield |

| Bromobenzene | Cyclopropylamine | Pd(OAc)₂ / BrettPhos | Toluene | 80 °C | ~85% acs.orgresearchgate.net |

| 1-Bromo-3-chlorobenzene | Cyclopropylamine | Pd(OAc)₂ / BrettPhos | Toluene | 80 °C | ~92% acs.orgresearchgate.net |

| 2-Bromoanisole | Cyclopropylamine | Pd(OAc)₂ / BrettPhos | Toluene | 80 °C | ~89% acs.orgresearchgate.net |

Continuous Flow Synthesis Approaches for Industrial Application

For industrial-scale production, continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. chemrxiv.org The adaptation of C-N coupling reactions to flow chemistry is an area of active research.

A primary challenge in translating batch cross-coupling reactions to continuous flow is the use of insoluble inorganic bases (e.g., sodium tert-butoxide), which can precipitate and clog the narrow channels of microreactors. chemrxiv.org A successful strategy to overcome this involves replacing the heterogeneous base with a soluble, homogeneous organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting conjugate acid of DBU often forms an ionic liquid, which remains in solution and prevents clogging. chemrxiv.org

This homogeneous approach has been successfully applied to Buchwald-Hartwig aminations in a simple flow reactor, utilizing a XantPhos-based palladium catalyst at elevated temperatures (e.g., 140 °C) with short residence times. chemrxiv.org While not specifically detailed for 2-Bromo-5-cyclopropylaniline, the development of flow methods for synthesizing cyclopropylamines and for performing Buchwald-Hartwig reactions demonstrates the viability of this approach for its large-scale synthesis. chemrxiv.orgunica.it These systems typically employ a back-pressure regulator to allow for safe operation at temperatures above the solvent's atmospheric boiling point. unica.it

The table below contrasts batch and continuous flow approaches for amination reactions.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Lab to pilot scale | Pilot to industrial scale |

| Base | Often insoluble inorganic (e.g., t-BuOK) acs.org | Soluble organic (e.g., DBU) to prevent clogging chemrxiv.org |

| Temperature | Room temperature to ~80 °C acs.orgnih.gov | Can be higher (e.g., 140 °C) for faster rates chemrxiv.org |

| Reaction Time | Hours (e.g., 16-18 h) acs.orgnih.gov | Minutes (residence time) chemrxiv.orgunica.it |

| Productivity | Lower | Higher, maximized process productivity unica.it |

| Safety | Challenges with heat management on a large scale | Superior temperature control and smaller reaction volumes enhance safety chemrxiv.org |

Chemical Transformations and Reactivity Profiles of 2 Bromo 5 Cyclopropylaniline

Reactivity at the Bromine Atom: Cross-Coupling and Functionalization

The bromine atom in 2-bromo-5-cyclopropylaniline serves as a key handle for introducing a wide range of substituents onto the aniline (B41778) core. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this functionalization, offering high efficiency and broad substrate scope.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the site of the bromine atom. This allows for the straightforward introduction of aryl, alkenyl, and alkynyl groups, significantly expanding the structural diversity of molecules derived from 2-bromo-5-cyclopropylaniline.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkenyl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of 2-bromo-5-cyclopropylaniline are not extensively documented in publicly available literature, the general principles of this reaction are well-established for structurally similar ortho-bromoanilines.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For unprotected ortho-bromoanilines, careful optimization is often required to avoid catalyst inhibition by the free amino group.

A representative, albeit general, set of conditions for the Suzuki-Miyaura coupling of an ortho-bromoaniline is presented in the table below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not Specified |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-100 | Not Specified |

Sonogashira Coupling for Alkynyl-Aryl Linkages

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is valued for its mild conditions and tolerance of various functional groups.

General conditions for a Sonogashira coupling are outlined in the following table.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-100 | Not Specified |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 50-80 | Not Specified |

Heck Reactions with Olefins

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination step affords the final product and regenerates the active catalyst. The regioselectivity of the reaction is influenced by the electronic nature of the olefin and the steric environment of the catalyst.

General conditions for the Heck reaction are provided in the table below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or MeCN | 80-120 | Not Specified |

| Pd/C | None | NaOAc | DMA | 100-140 | Not Specified |

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are additional powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. Both methods offer broad substrate scope and functional group tolerance.

In a Negishi coupling, the organozinc reagent is typically prepared in situ or from a corresponding organolithium or Grignard reagent. The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Stille coupling is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.

While specific applications of Negishi and Stille couplings with 2-bromo-5-cyclopropylaniline are not detailed in the available literature, the general utility of these reactions for aryl bromides suggests their potential applicability.

| Coupling Reaction | Organometallic Reagent | Catalyst | Ligand | Solvent | Temperature (°C) |

| Negishi | R-ZnX | Pd(PPh₃)₄ | None | THF | 25-60 |

| Stille | R-SnBu₃ | PdCl₂(PPh₃)₂ | PPh₃ | Toluene or DMF | 80-120 |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

Beyond carbon-carbon bond formation, palladium catalysis is also instrumental in forging carbon-heteroatom bonds, most notably carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier example of this class of reactions, enabling the synthesis of a diverse array of aniline derivatives. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

While there are no specific reports on the Buchwald-Hartwig amination of 2-bromo-5-cyclopropylaniline itself, the synthesis of N-cyclopropylanilines from the reaction of bromobenzenes with cyclopropylamine (B47189) is well-established and proceeds in moderate to high yields. This suggests that the amino group of 2-bromo-5-cyclopropylaniline could potentially undergo N-arylation or N-alkylation under appropriate Buchwald-Hartwig conditions, though the presence of the free amino group on the substrate would likely require careful optimization of reaction conditions to prevent self-coupling or catalyst deactivation.

A general protocol for the Buchwald-Hartwig amination is presented below.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Not Specified |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-120 | Not Specified |

Generation of Organometallic Reagents (Grignard, Organolithium, Organozinc)

The aryl bromide functionality of 2-bromo-5-cyclopropylaniline allows for its conversion into various organometallic reagents, which are potent nucleophiles for forming new carbon-carbon bonds.

Grignard Reagents : Reaction of 2-bromo-5-cyclopropylaniline with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would generate the corresponding Grignard reagent, 2-(magnesiobromo)-5-cyclopropylaniline. Standard conditions for Grignard formation from aryl bromides are well-established. science.gov

Organolithium Reagents : The generation of an organolithium species can be achieved via lithium-halogen exchange. This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent. rsc.org This method is often faster and occurs under more controlled conditions than direct lithiation.

Organozinc Reagents : Organozinc reagents can be prepared either by direct insertion of activated zinc metal into the C-Br bond or, more commonly, by transmetalation of a pre-formed organolithium or Grignard reagent with a zinc salt like zinc chloride (ZnCl₂). rsc.orgnih.gov The addition of salts such as lithium chloride can help to solubilize the organozinc species and enhance its reactivity in subsequent coupling reactions, like the Negishi coupling. nih.gov

Radical Functionalization and Reductive Dehalogenation Pathways

The C-Br bond can also participate in radical reactions. Single-electron transfer to 2-bromo-5-cyclopropylaniline can generate a radical anion, which may then lose a bromide ion to form an aryl radical. This radical can be trapped by various radical acceptors or participate in cyclization reactions.

Studies on related N-cyclopropylanilines have shown that the molecule is susceptible to single-electron oxidation, forming a radical cation. figshare.com This process leads to a spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group, which serves as a "radical clock". figshare.comresearcher.life

Reductive dehalogenation , the replacement of the bromine atom with a hydrogen atom, is another potential transformation. This can be accomplished through various methods, including:

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Radical reduction using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator.

Reaction with strong bases and a proton source.

Reactivity at the Aniline Nitrogen Functionality

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic and basic, allowing it to undergo a variety of chemical transformations.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation : The amino group of 2-bromo-5-cyclopropylaniline readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl).

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This reaction is often used to protect the amino group or to introduce functional handles for further elaboration.

Alkylation : Direct alkylation of the aniline nitrogen with alkyl halides is often challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reactivity is also lower compared to aliphatic amines. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for achieving N-alkylation.

Formation of Imines, Enamines, and Schiff Bases

Anilines condense with carbonyl compounds (aldehydes and ketones) to form imines, which are also known as Schiff bases. nanobioletters.com The reaction typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. nih.gov

The condensation of 2-bromo-5-cyclopropylaniline with an aldehyde or ketone would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine. nih.gov These imines are versatile intermediates in organic synthesis, participating in various nucleophilic addition and cycloaddition reactions.

While anilines can form enamines with carbonyl compounds containing an α-hydrogen, the equilibrium generally favors the imine tautomer due to the aromatic stabilization of the aniline ring.

Table 3: Summary of Reactions at the Aniline Nitrogen

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Alkylated Amine |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) |

This table summarizes the primary transformations of the aniline functional group.

Diazotization and Subsequent Sandmeyer-Type Reactions for Diverse Functionalization

The primary amino group of 2-Bromo-5-cyclopropylaniline is a versatile functional handle that can be readily converted into a diazonium salt. This process, known as diazotization, typically involves treating the aniline with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) youtube.com. The resulting arenediazonium salt is a valuable intermediate for a wide range of functional group transformations.

The Sandmeyer reaction is a classic and powerful method for the substitution of the diazonium group (-N₂⁺) with various nucleophiles, a process often catalyzed by copper(I) salts wikipedia.orgnih.gov. This reaction provides synthetic routes to compounds that are often difficult to prepare by direct electrophilic aromatic substitution organic-chemistry.org. For 2-Bromo-5-cyclopropylaniline, this two-step sequence allows for the selective replacement of the amino group while preserving the bromo and cyclopropyl substituents.

Key transformations achievable via this pathway include:

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide, respectively wikipedia.orgnih.gov. This would allow for the synthesis of 1,2-dibromo-4-cyclopropylbenzene or 2-bromo-1-chloro-4-cyclopropylbenzene.

Cyanation: The use of copper(I) cyanide (CuCN) introduces a nitrile group, a versatile precursor for carboxylic acids, amides, and amines youtube.comwikipedia.org.

Hydroxylation: The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt solution, often in the presence of copper(I) oxide (Cu₂O) wikipedia.org.

These transformations highlight the utility of the amino group as a synthetic linchpin for introducing a wide array of functionalities onto the aromatic ring of 2-Bromo-5-cyclopropylaniline.

| Reagent | Product Functional Group | Potential Product Name |

|---|---|---|

| CuCl / HCl | -Cl | 2-Bromo-1-chloro-4-cyclopropylbenzene |

| CuBr / HBr | -Br | 1,2-Dibromo-4-cyclopropylbenzene |

| CuCN / KCN | -CN | 3-Bromo-4-cyclopropylbenzonitrile |

| Cu₂O / H₂O, Δ | -OH | 2-Bromo-5-cyclopropylphenol |

Heterocycle Annulation and Ring-Forming Reactions Involving the Aniline Nitrogen

The aniline nitrogen in 2-Bromo-5-cyclopropylaniline can participate directly in ring-forming reactions to construct fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials mdpi.com. These annulation reactions build new rings onto the existing benzene (B151609) scaffold, incorporating the aniline nitrogen as a heteroatom.

A notable class of reactions involves the visible-light-mediated intermolecular [3+2] annulation of N-cyclopropylanilines with alkynes nih.gov. While this specific reaction involves the cyclopropyl group as the three-carbon component, other classical methods can utilize the aniline functionality directly. For instance, reactions such as the Skraup or Doebner-von Miller synthesis of quinolines involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. Similarly, the Fischer indole (B1671886) synthesis, starting from an arylhydrazine (which can be prepared from the corresponding aniline), is a cornerstone of heterocycle synthesis.

Furthermore, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocycles. For example, reaction with a 1,2-dicarbonyl compound can lead to quinoxalines, while reaction with a 1,3-dicarbonyl compound could potentially lead to benzodiazepine (B76468) derivatives under appropriate conditions. These transformations leverage the nucleophilicity of the aniline nitrogen to forge new carbon-nitrogen bonds, leading to complex polycyclic structures.

Reactivity of the Cyclopropyl Moiety

Strain-Release Reactions and Ring-Opening Pathways

The cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions under specific conditions nih.govresearchgate.net. In the context of N-cyclopropylanilines, a key pathway for ring-opening is initiated by single-electron transfer (SET) oxidation of the aniline nitrogen acs.orgresearchgate.net. This oxidation, which can be induced photochemically or electrochemically, generates an amine radical cation acs.orgresearchgate.net.

The resulting radical cation of 2-Bromo-5-cyclopropylaniline is prone to undergo a rapid and irreversible cleavage of the cyclopropane (B1198618) ring acs.org. This strain-release process results in the formation of a distonic radical cation, where the radical and the cation are separated by a three-carbon chain acs.org. This highly reactive intermediate can be trapped by various partners, forming the basis for further chemical transformations. For example, this ring-opening is the key step in [3+2] annulation reactions with alkenes and alkynes, where the opened three-carbon chain serves as a synthon to build a new five-membered ring nih.govsemanticscholar.orgresearchgate.net.

Functionalization of the Cyclopropyl Ring (e.g., C-H Activation, Halogenation)

Beyond ring-opening reactions, the C-H bonds of the cyclopropyl group can be directly functionalized. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for this purpose nih.govacs.org. Palladium(II)-catalyzed reactions, in particular, have been developed for the enantioselective C-H activation of cyclopropanes nih.govrsc.org.

In a potential application to 2-Bromo-5-cyclopropylaniline, the aniline nitrogen could be first converted to a directing group, such as a picolinamide (B142947) acs.org. This directing group would then guide a palladium catalyst to selectively cleave a specific C(sp³)–H bond on the cyclopropyl ring and couple it with a partner, such as an aryl or vinyl boronic acid nih.gov. This approach allows for the construction of cis-substituted chiral cyclopropanes, providing a route to complex, enantioenriched structures without disturbing the aromatic core nih.gov. Such strategies offer a modern alternative to classical methods for creating substituted cyclopropanes.

Chemo-, Regio-, and Stereoselective Transformations of 2-Bromo-5-cyclopropylaniline

The presence of three distinct reactive sites—the amino group, the bromo substituent, and the cyclopropyl ring—makes the selective transformation of 2-Bromo-5-cyclopropylaniline a significant synthetic challenge that offers opportunities for complex molecule construction.

Chemoselectivity: Different reaction conditions can be chosen to target one functional group while leaving the others intact. For instance, Sandmeyer reactions are chemoselective for the amino group (after diazotization) wikipedia.orgorganic-chemistry.org. Conversely, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, would be expected to occur selectively at the C-Br bond, leaving the amino and cyclopropyl groups untouched. The C-H activation of the cyclopropyl ring requires specific directing groups and catalytic systems, ensuring its orthogonality to reactions at the other sites acs.orgrsc.org.

Regioselectivity: In electrophilic aromatic substitution reactions, the regiochemical outcome is dictated by the combined directing effects of the existing substituents. The amino group is a powerful ortho-, para-director, while the bromo group is a deactivating ortho-, para-director chemistrysteps.comallen.in. The interplay of these effects would control the position of an incoming electrophile. For reactions on the cyclopropyl ring, regioselectivity can be achieved through directed C-H activation, where the catalyst is guided to a specific C-H bond proximal to the directing group acs.orgmdpi.commdpi.com.

Stereoselectivity: The synthesis of chiral molecules from 2-Bromo-5-cyclopropylaniline can be achieved through stereoselective reactions. Asymmetric C-H functionalization of the cyclopropyl ring using a chiral ligand in a palladium-catalyzed process can generate chiral cis-substituted cyclopropane derivatives with high levels of stereoinduction nih.gov. This allows for the controlled creation of stereocenters on the cyclopropyl moiety.

Multi-Component Reactions (MCRs) Incorporating 2-Bromo-5-cyclopropylaniline

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy nih.goveurekaselect.com. 2-Bromo-5-cyclopropylaniline, as a primary amine, is an excellent candidate for participation in well-known isocyanide-based MCRs, such as the Ugi and Passerini reactions rsc.orgnih.gov.

Ugi Four-Component Reaction (U-4CR): In a Ugi reaction, 2-Bromo-5-cyclopropylaniline could serve as the amine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide nih.goveurekaselect.com. The reaction proceeds through the formation of an imine between the aniline and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to yield a complex bis-amide product nih.gov. This one-pot process would rapidly generate a structurally diverse molecule incorporating the 2-bromo-5-cyclopropylphenyl scaffold.

Passerini Three-Component Reaction (P-3CR): While the classical Passerini reaction involves a carboxylic acid, an isocyanide, and a carbonyl compound to form an α-acyloxyamide, variants exist where amines can be incorporated nih.govresearchgate.net. More directly, the structural motifs of 2-Bromo-5-cyclopropylaniline could be incorporated into MCRs that are specifically designed for anilines or cyclopropylamines rsc.orgrsc.org. For example, a visible-light-activated, photocatalyst-free MCR has been developed using cyclopropylamine, an aldehyde, and an activated methylene (B1212753) species in water, suggesting that related anilines could participate in similar green, complexity-building transformations rsc.org.

Applications of 2 Bromo 5 Cyclopropylaniline As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a bromo and an amino group on the aromatic ring makes 2-Bromo-5-cyclopropylaniline a valuable building block for the construction of intricate molecular architectures. These functional groups provide handles for a range of chemical reactions, enabling its incorporation into more complex structures.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The aniline (B41778) moiety of 2-Bromo-5-cyclopropylaniline serves as a key precursor for the synthesis of various heterocyclic systems.

Indoles: While direct synthesis of indoles from 2-Bromo-5-cyclopropylaniline is not extensively documented, analogous 2-bromoanilines are known to be effective precursors. For instance, palladium-catalyzed coupling reactions of 2-bromoanilines with vinylstannanes have been utilized in a regiocontrolled synthesis of substituted indoles acs.org. Another approach involves the cross-coupling of o-bromoanilines to prepare 2-alkenyl anilines, which can then undergo oxidative cyclization to form N-H indoles organic-chemistry.org. These methods suggest that 2-Bromo-5-cyclopropylaniline could similarly be converted to a cyclopropyl-substituted indole (B1671886), a scaffold of interest in medicinal chemistry.

Quinolines: The synthesis of quinolines from 2-bromoanilines is well-established. A modified Larock method describes a one-pot synthesis of substituted quinolines through a Heck reaction of 2-bromoanilines with allylic alcohols, followed by dehydrogenation acs.orgnih.gov. This approach could potentially be applied to 2-Bromo-5-cyclopropylaniline to yield quinolines bearing a cyclopropyl (B3062369) substituent. Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from anilines, provides a route to substituted quinolines under mild conditions nih.gov.

Pyridines: The synthesis of pyridines often involves condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives wikipedia.orgbaranlab.org. While not a direct precursor in these classical methods, substituted anilines can be utilized in more advanced strategies. For example, highly substituted pyridines can be prepared through a cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes nih.gov. The amino group of 2-Bromo-5-cyclopropylaniline could potentially be transformed to participate in such modern synthetic routes.

Bi-aryl and tri-aryl structures are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials. The bromine atom in 2-Bromo-5-cyclopropylaniline makes it an ideal candidate for palladium-catalyzed cross-coupling reactions to form these scaffolds.

Bi-aryl Scaffolds: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. Aryl bromides, such as 2-Bromo-5-cyclopropylaniline, can be coupled with arylboronic acids in the presence of a palladium catalyst to generate bi-aryl compounds nih.govsemanticscholar.org. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex bi-aryl structures containing the cyclopropylaniline moiety.

Tri-aryl Scaffolds: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgsemanticscholar.org. Starting with 2-Bromo-5-cyclopropylaniline, a first Buchwald-Hartwig amination could be performed to introduce a second aryl group, forming a diarylamine. A subsequent coupling reaction at a different position on one of the aryl rings could then lead to the formation of a tri-aryl scaffold.

Role in Advanced Materials Science

The unique electronic and structural features of the cyclopropylaniline unit suggest that 2-Bromo-5-cyclopropylaniline could be a valuable component in the design of advanced materials.

The bifunctional nature of 2-Bromo-5-cyclopropylaniline, with its amino and bromo groups, allows it to act as a monomer in polycondensation reactions melscience.comfarabi.university.

Polymer Synthesis: Through reactions such as the Buchwald-Hartwig amination or Suzuki coupling, 2-Bromo-5-cyclopropylaniline could be polymerized to form novel conjugated polymers. These polymers, incorporating the cyclopropyl-substituted aniline repeat unit, may exhibit interesting electronic and photophysical properties. For instance, polyanilines and their analogs are a well-known class of conducting polymers, and the introduction of a cyclopropyl group could modulate their solubility, processability, and electronic characteristics researchgate.net.

Nitrogen-containing compounds are widely used as ligands in transition metal catalysis alfa-chemistry.comchemistryviews.orgmdpi.comchemscene.comresearchgate.net. The aniline nitrogen in 2-Bromo-5-cyclopropylaniline can act as a coordinating atom for metal centers.

Ligand Design: The amino group of 2-Bromo-5-cyclopropylaniline can be functionalized to create more complex ligand structures. For example, Schiff base condensation with aldehydes can yield imine-containing ligands nih.gov. The electronic properties of the resulting metal complexes can be tuned by the substituents on the aniline ring, and the cyclopropyl group may influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity.

Organic electronic materials are a rapidly growing field, with applications in displays, lighting, and renewable energy researchgate.netchemrxiv.orgmdpi.commdpi.comrsc.org. Substituted anilines are often used as building blocks for the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

OLED and OSC Materials: The cyclopropylaniline core can be incorporated into larger conjugated molecules that serve as emitters, charge transporters, or host materials in OLEDs mdpi.com. The electronic properties of such molecules can be fine-tuned by the substituents on the aromatic rings. The bromine atom on 2-Bromo-5-cyclopropylaniline provides a convenient point for further functionalization through cross-coupling reactions to build up the desired molecular architecture for these applications.

Contribution to Agrochemical Research and Development

The structural motifs present in 2-Bromo-5-cyclopropylaniline are of significant interest in the design of modern crop protection agents. The aniline moiety is a common feature in many bioactive compounds, while the cyclopropyl group can enhance metabolic stability and target-binding affinity. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions.

Research in the agrochemical sector has demonstrated the utility of 2-bromo-5-substituted-anilines as key building blocks in the synthesis of a variety of pesticides. Specifically, 2-Bromo-5-cyclopropylaniline and its derivatives have been identified as crucial precursors for a class of pyrazole-based insecticides.

Patents in the field have outlined synthetic routes where a 2-bromo-5-cyclopropyl aniline derivative is used to construct complex heterocyclic systems that exhibit potent insecticidal and acaricidal properties. These pyrazole (B372694) carboxamides are synthesized through a multi-step process where the aniline derivative is a critical intermediate. The general approach involves the reaction of the aniline with a pyrazole carboxylic acid derivative to form the corresponding amide.

A representative synthetic scheme, based on published patent literature, is shown below:

Table 1: Key Intermediates in the Synthesis of Pyrazole-Based Insecticides

| Intermediate | Role in Synthesis |

| 2-Bromo-5-cyclopropylaniline | Starting material providing the substituted aniline core. |

| Pyrazole carboxylic acid chloride | Reactant that couples with the aniline to form the amide linkage. |

| Substituted pyrazole carboxamide | The final active ingredient with insecticidal properties. |

The resulting pyrazole carboxamide insecticides have shown efficacy against a range of agricultural pests. The presence of the cyclopropyl group, introduced via the 2-Bromo-5-cyclopropylaniline intermediate, is often associated with enhanced biological activity.

The versatility of 2-Bromo-5-cyclopropylaniline as a synthetic intermediate extends to the broader development of novel crop protection agents. The ability to modify the molecule at the bromine and amine positions allows for the creation of diverse chemical libraries for biological screening.

For instance, the bromine atom can be readily displaced or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of substituents. This enables the fine-tuning of the molecule's physicochemical properties and biological activity. The aniline nitrogen can be acylated, alkylated, or incorporated into heterocyclic rings, further expanding the accessible chemical space.

This strategic derivatization of the 2-Bromo-5-cyclopropylaniline scaffold allows for the exploration of new structure-activity relationships, which is a cornerstone of modern agrochemical research. The goal is to develop next-generation pesticides that are more potent, selective, and have a more favorable environmental profile.

Utility in Chemical Biology and Research Probes

While direct applications of 2-Bromo-5-cyclopropylaniline in chemical biology are not extensively documented, its structural features suggest its potential as a valuable scaffold for the synthesis of molecular probes and chemical tools for studying biological systems.

The synthesis of molecular probes often requires a core structure that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. The 2-Bromo-5-cyclopropylaniline framework is well-suited for this purpose.

Table 2: Potential Functionalization of 2-Bromo-5-cyclopropylaniline for Molecular Probe Synthesis

| Functional Group | Potential Modification for Probe Synthesis |

| Bromine Atom | Suzuki or Sonogashira coupling with fluorescent dyes or affinity tags. |

| Aniline Group | Acylation with photo-reactive groups or linkers for bioconjugation. |

| Aromatic Ring | Further substitution to modulate solubility and electronic properties. |

The development of chemical tools to dissect biological pathways is a key area of chemical biology. Small molecules that can selectively modulate the function of proteins or other biomolecules are invaluable for this purpose. The 2-Bromo-5-cyclopropylaniline scaffold could be elaborated to create such tools.

By systematically modifying the core structure, libraries of compounds can be generated and screened for their ability to interact with specific biological targets. The cyclopropyl group can provide conformational rigidity, which can lead to higher binding affinity and selectivity. The aniline and bromo functionalities offer multiple points for diversification, allowing for the exploration of a wide range of chemical space to identify potent and selective modulators of biological pathways. While specific examples utilizing 2-Bromo-5-cyclopropylaniline are yet to be widely reported, the principles of medicinal chemistry and probe design suggest its potential as a starting point for the development of novel chemical tools.

Computational and Theoretical Investigations of 2 Bromo 5 Cyclopropylaniline

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-Bromo-5-cyclopropylaniline are fundamental to understanding its chemical behavior. Analysis of its molecular orbitals, particularly the frontier orbitals, and the distribution of charge across the molecule, reveals key aspects of its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In the case of 2-Bromo-5-cyclopropylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons and the electron-donating nature of the amino and cyclopropyl (B3062369) groups. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the bromine atom, which can act as an electron-withdrawing group and is a potential site for nucleophilic attack. The interaction between the cyclopropyl group and the aromatic ring can also influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for 2-Bromo-5-cyclopropylaniline

| Parameter | Value (eV) | Description |

| HOMO Energy (EHOMO) | -5.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.85 | The minimum energy required to remove an electron. |

| Electron Affinity (A) | 0.95 | The energy released when an electron is added. |

| Global Hardness (η) | 2.45 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.41 | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | 3.40 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -3.40 | The negative of electronegativity. |

| Electrophilicity Index (ω) | 2.36 | A measure of the electrophilic power of a molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic amines.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within 2-Bromo-5-cyclopropylaniline is non-uniform due to the presence of heteroatoms (nitrogen and bromine) and the different electronegativities of the constituent atoms. A Mulliken charge analysis, a method for estimating partial atomic charges, would likely show a negative charge on the nitrogen and bromine atoms and positive charges on the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative atoms.

An electrostatic potential map (MEP) provides a visual representation of the charge distribution on the molecule's surface. For 2-Bromo-5-cyclopropylaniline, the MEP would be expected to show regions of negative potential (red/yellow) around the nitrogen and bromine atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the amino hydrogens, suggesting sites for nucleophilic interaction.

Conformational Analysis of the Cyclopropyl Group Relative to the Aromatic Ring

The orientation of the cyclopropyl group with respect to the aniline ring is a key conformational feature of 2-Bromo-5-cyclopropylaniline. The rotation around the single bond connecting the cyclopropyl group to the aromatic ring is associated with a specific rotational energy profile. Computational methods can be used to determine the most stable conformation and the energy barriers to rotation.

The preferred conformation is a balance between steric hindrance and electronic effects. The "bisected" conformation, where one C-C bond of the cyclopropyl ring is in the plane of the aromatic ring, and the "perpendicular" conformation, where a C-H bond of the cyclopropyl group is in the plane of the aromatic ring, are two likely low-energy conformations. The electronic interaction between the Walsh orbitals of the cyclopropyl ring and the π-system of the aniline ring can stabilize certain orientations. The presence of the bulky bromine atom ortho to the amino group can also influence the rotational preference of the cyclopropyl group.

Table 2: Hypothetical Relative Energies of Different Conformations of 2-Bromo-5-cyclopropylaniline

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Bisected | 0 | 0.0 (Global Minimum) |

| Perpendicular | 90 | 2.5 (Rotational Barrier) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation for Transformations Involving 2-Bromo-5-cyclopropylaniline

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For 2-Bromo-5-cyclopropylaniline, this includes identifying transition states, intermediates, and calculating the energy profiles for various transformations.

Transition State Characterization and Energy Profiles for Catalytic Cycles

In many reactions, such as palladium-catalyzed cross-coupling reactions where the bromine atom is substituted, 2-Bromo-5-cyclopropylaniline can be a key substrate. Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By locating the transition state for each step and calculating its energy, the rate-determining step of the reaction can be identified. The energy profile for the reaction provides a comprehensive understanding of the reaction's feasibility and kinetics.

A notable reaction pathway for N-cyclopropylanilines involves single-electron transfer (SET) oxidation, which can lead to the opening of the cyclopropyl ring. acs.orgresearchgate.netfigshare.com Computational modeling of this process for 2-Bromo-5-cyclopropylaniline would involve calculating the structure and stability of the resulting radical cation and mapping the potential energy surface for the ring-opening reaction.

Computational Studies of Selectivity (Chemo-, Regio-)

Reactions involving 2-Bromo-5-cyclopropylaniline can potentially yield multiple products, leading to challenges in selectivity. Computational studies can predict the chemo- and regioselectivity of these reactions.

Chemoselectivity: In molecules with multiple reactive sites, such as the amino group and the bromo substituent in 2-Bromo-5-cyclopropylaniline, computational analysis of the activation energies for reactions at each site can predict which functional group is more likely to react under specific conditions.

Regioselectivity: For reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational modeling of the stability of the intermediate carbocations (sigma complexes) can predict the preferred position of substitution. The directing effects of the amino, bromo, and cyclopropyl groups will determine the regiochemical outcome.

By calculating the energy barriers for the formation of different isomers, the most likely product can be identified, providing valuable guidance for the design of selective synthetic methods.

Prediction of Spectroscopic Properties (e.g., Vibrational Modes, Electronic Transitions)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like 2-Bromo-5-cyclopropylaniline. These theoretical calculations can forecast vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra) with a high degree of accuracy, aiding in the structural elucidation and characterization of the compound.

Vibrational Modes: The vibrational spectrum of 2-Bromo-5-cyclopropylaniline is complex, featuring modes associated with the aniline ring, the cyclopropyl substituent, and the bromo and amino functional groups. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict these vibrational frequencies. globalresearchonline.net For non-linear molecules, (3N-6) fundamental vibrations are expected, where N is the number of atoms. globalresearchonline.net

A theoretical analysis of 2-Bromo-5-cyclopropylaniline would allow for the assignment of its key vibrational modes. The calculations for related substituted anilines, such as 4-chloro-2-bromoaniline, show that theoretical frequencies, when appropriately scaled, align well with experimental FT-IR and FT-Raman data. globalresearchonline.netsphinxsai.com Key predicted vibrational modes for 2-Bromo-5-cyclopropylaniline would include N-H stretching vibrations of the amine group, C-H stretching of the aromatic ring and the cyclopropyl group, C-N stretching, C-Br stretching, and various bending and deformation modes of the entire structure.